molecular formula C13H22O2 B8598161 6-tert-butylspiro[2.5]octane-1-carboxylic Acid

6-tert-butylspiro[2.5]octane-1-carboxylic Acid

Cat. No. B8598161
M. Wt: 210.31 g/mol
InChI Key: WJNZKHUYAGCEOU-UHFFFAOYSA-N
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Patent
US07932245B2

Procedure details

The title compound was prepared as described in Example 1B substituting the product from Example 24B for the product from Example 1A. MS m/z 228 (M+NH4)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:17][CH2:16][C:8]2([CH:10]([C:11]([O:13]CC)=[O:12])[CH2:9]2)[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].C1(C(OCC)=O)C2(CCCCC2)C1>>[C:1]([CH:5]1[CH2:17][CH2:16][C:8]2([CH:10]([C:11]([OH:13])=[O:12])[CH2:9]2)[CH2:7][CH2:6]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CCC2(CC2C(=O)OCC)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC12CCCCC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCC2(CC2C(=O)O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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